

Application Notes and Protocols: Picfeltarraenin IB for the Study of Cholinergic Pathways

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Compound of Interest

Compound Name: *Picfeltarraenin IB*

Cat. No.: *B15619578*

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Introduction

Picfeltarraenin IB is a triterpenoid natural product that has been identified as an inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh).^{[1][2][3]} By inhibiting AChE, **Picfeltarraenin IB** effectively increases the concentration and duration of action of ACh in the synaptic cleft, thereby potentiating cholinergic neurotransmission. This property makes it a valuable research tool for investigating the structure and function of cholinergic pathways, which are crucial for a wide range of physiological processes including learning, memory, attention, and autonomic control. Dysregulation of cholinergic signaling is implicated in numerous neurological and psychiatric disorders, such as Alzheimer's disease, myasthenia gravis, and schizophrenia.

These application notes provide a comprehensive overview of the use of **Picfeltarraenin IB** as a tool for studying cholinergic systems. Included are detailed protocols for the in vitro characterization of its AChE inhibitory activity and for its application in cell-based and in vivo models to probe cholinergic signaling pathways.

Data Presentation

While **Picfeltarraenin IB** is documented as an acetylcholinesterase inhibitor, specific quantitative data such as its half-maximal inhibitory concentration (IC50) against AChE and its binding affinities for cholinergic receptors are not readily available in the public domain. The following tables are presented as templates to guide researchers in organizing their data upon experimental determination.

Table 1: In Vitro Acetylcholinesterase (AChE) Inhibition by **Picfeltarraenin IB**

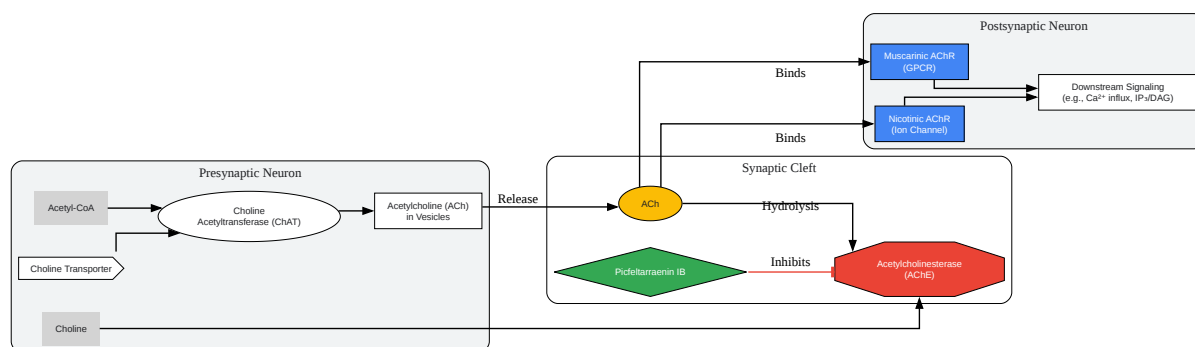
Compound	Target Enzyme	IC50 (μM)	Inhibition Type	Source Organism of Enzyme
Picfeltarraenin IB	Acetylcholinesterase (AChE)	Data not available	To be determined	e.g., Human recombinant, Electrophorus electricus
Donepezil (Control)	Acetylcholinesterase (AChE)	e.g., 0.02 μM	Non-competitive	Human recombinant

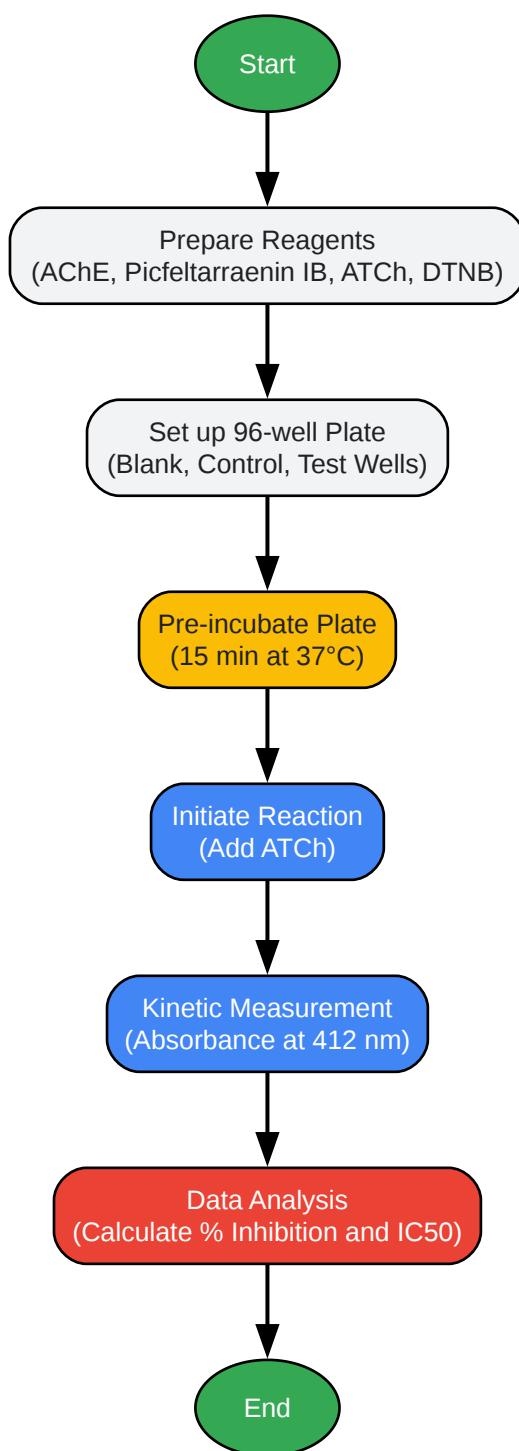
Table 2: Cholinergic Receptor Binding Affinity of **Picfeltarraenin IB**

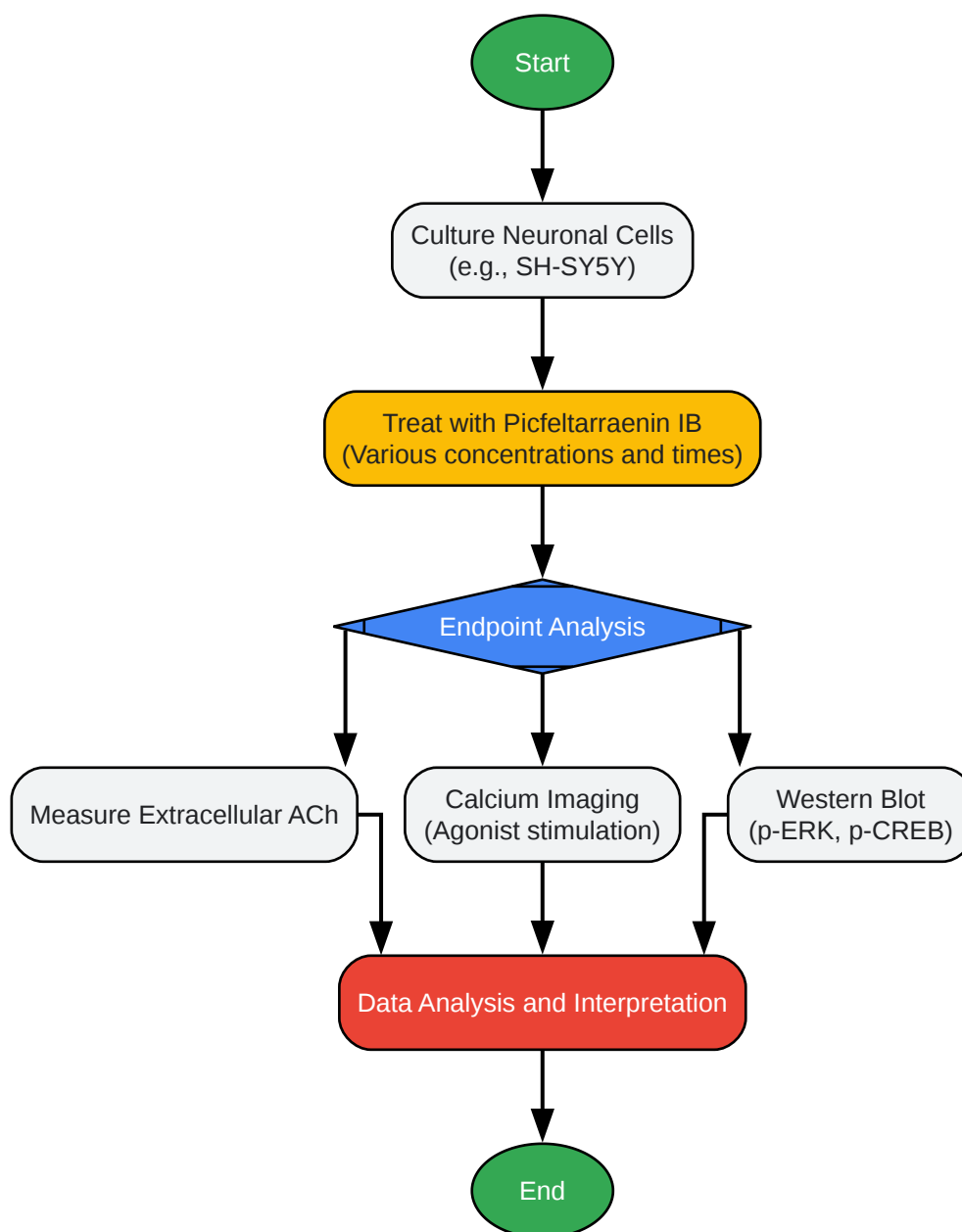
Compound	Receptor Subtype	Binding Affinity (K_i , nM)	Assay Type	Radioligand
Picfeltarraenin IB	Nicotinic $\alpha 7$	Data not available	Competition Binding	e.g., [^3H]-Epibatidine
Picfeltarraenin IB	Muscarinic M1	Data not available	Competition Binding	e.g., [^3H]-Pirenzepine
Nicotine (Control)	Nicotinic $\alpha 7$	e.g., 1.5 nM	Competition Binding	[^3H]-Epibatidine
Atropine (Control)	Muscarinic M1	e.g., 0.8 nM	Competition Binding	[^3H]-Pirenzepine

Signaling Pathways and Mechanism of Action

The primary mechanism of action of **Picfeltaenin IB** in the context of cholinergic pathways is the inhibition of acetylcholinesterase. This leads to an accumulation of acetylcholine in the synapse, resulting in enhanced activation of postsynaptic nicotinic and muscarinic acetylcholine receptors.







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